Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom and a methyl group attached to the indole ring, along with an ethyl ester and an oxoacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves multi-step organic reactions. One common method starts with the bromination of 5-methylindole to introduce the bromine atom at the 4-position. This is followed by the esterification of the resulting bromoindole with ethyl oxalyl chloride under basic conditions to form the ethyl ester. The final step involves the oxidation of the intermediate to introduce the oxo group, yielding the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form alcohols or other derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bromine and oxo groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
5-Bromoindole: Lacks the ethyl ester and oxoacetate groups, making it less complex.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrNO3 |
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Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)8-6-15-9-5-4-7(2)11(14)10(8)9/h4-6,15H,3H2,1-2H3 |
InChI Key |
RFGGZSCDCOYDMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C(=C(C=C2)C)Br |
Origin of Product |
United States |
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